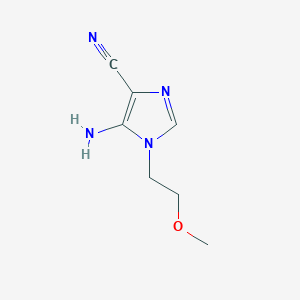

5-Amino-1-(2-methoxyethyl)-1H-imidazole-4-carbonitrile

Description

Properties

CAS No. |

87460-55-7 |

|---|---|

Molecular Formula |

C7H10N4O |

Molecular Weight |

166.18 g/mol |

IUPAC Name |

5-amino-1-(2-methoxyethyl)imidazole-4-carbonitrile |

InChI |

InChI=1S/C7H10N4O/c1-12-3-2-11-5-10-6(4-8)7(11)9/h5H,2-3,9H2,1H3 |

InChI Key |

SLDHGKQMEVBUHN-UHFFFAOYSA-N |

Canonical SMILES |

COCCN1C=NC(=C1N)C#N |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- Diaminomaleonitrile (DAMN) is a common industrially available starting material used to build the imidazole ring system.

- Trialkyl orthoformates (e.g., triethyl orthoformate) are used to form imidate intermediates.

- The intermediate N-(2-amino-1,2-dicyanovinyl) formamidine (AMD) is often synthesized from DAMN and orthoformates and serves as a precursor to the imidazole ring.

Cyclization and Formation of 5-Aminoimidazole-4-carbonitrile

- The reaction of DAMN with trialkyl orthoformate in an alcohol solvent (methanol or ethanol preferred) under mild acidic conditions leads to the formation of imidate intermediates.

- Subsequent treatment with ammonia induces cyclization to form the 5-aminoimidazole-4-carbonitrile core.

- Reaction conditions typically range from room temperature to reflux temperatures of the solvent, with reaction times between 0.5 to 10 hours to optimize yield and purity.

- Isolation is commonly achieved by filtration of the precipitated product or by crystallization from suitable solvents.

Optimization Notes

- Methanol and ethanol are preferred solvents due to solubility, ease of recovery, and cost-effectiveness.

- Reaction temperature control is critical: lower temperatures slow the reaction, while higher temperatures increase by-product formation (notably 4,5-dicyanoimidazole).

- The use of hydrogen chloride gas at low temperatures (0°C or below) can facilitate the formation of amidine salts, which are intermediates in the synthesis.

Representative Preparation Procedure (Summarized)

| Step | Reagents & Conditions | Outcome | Notes |

|---|---|---|---|

| 1. Formation of imidate intermediate | DAMN + triethyl orthoformate in methanol, mild acid catalyst, room temp to reflux, 0.5–10 h | Imidate intermediate | Methanol preferred for solvent recovery |

| 2. Cyclization to 5-aminoimidazole-4-carbonitrile | Addition of ammonia in ethanol, stirring at 5–25°C for several hours | 5-Aminoimidazole-4-carbonitrile | Isolation by filtration/crystallization |

| 3. N-1 Alkylation | 5-Aminoimidazole-4-carbonitrile + 2-methoxyethyl halide + base (K2CO3) in DMF, 50–80°C | 5-Amino-1-(2-methoxyethyl)-1H-imidazole-4-carbonitrile | Purification by recrystallization |

Detailed Research Findings and Data

Yield and Purity

- The cyclization step yields the imidazole core with purity typically above 95% after recrystallization.

- Alkylation yields vary depending on reaction conditions but generally range from 70% to 90%.

- Purity of the final compound is confirmed by NMR (1H, 13C), mass spectrometry, and elemental analysis.

Reaction Parameters Impact

| Parameter | Effect on Yield/Purity | Optimal Range |

|---|---|---|

| Solvent type | Influences solubility and by-product formation | Methanol or ethanol preferred |

| Temperature | Low temp slows reaction; high temp increases by-products | Room temp to reflux |

| Reaction time | Insufficient time lowers yield; excessive time may degrade product | 0.5–10 hours |

| Acid catalyst | Facilitates imidate formation | Mild acid (e.g., HCl gas) at low temp |

Industrial Considerations

- The use of DAMN as a raw material is advantageous due to availability and cost.

- The process avoids multi-step low-yield reactions such as the Hoffman rearrangement.

- The method allows for simple isolation steps (filtration, crystallization) suitable for scale-up.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2-methoxyethyl)-1H-imidazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonitrile group can be reduced to form primary amines.

Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products

Oxidation: Nitro derivatives.

Reduction: Primary amines.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Pharmaceutical Applications

-

Antimicrobial Activity

- Research indicates that compounds with imidazole structures exhibit diverse biological activities, including antimicrobial properties. 5-Amino-1-(2-methoxyethyl)-1H-imidazole-4-carbonitrile may serve as a lead compound in the discovery of new antimicrobial agents.

- Anticancer Potential

-

Enzyme Inhibition

- The compound has shown potential in binding to biological targets like enzymes or receptors, which is crucial for predicting pharmacokinetic and pharmacodynamic properties. Interaction studies utilize techniques such as molecular docking to elucidate these mechanisms.

Case Study 1: Anticancer Activity

In a study focused on renal cell carcinoma, derivatives of this compound were synthesized and tested for cytotoxicity against A498 and 786-O cell lines. The results indicated promising IC50 values, suggesting strong anticancer activity compared to established treatments like sunitinib .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| Compound A | 12.81 | Moderate |

| Compound B | 70.99 | High |

Case Study 2: Antimicrobial Efficacy

A series of imidazole derivatives were screened for antimicrobial activity against various pathogens. The results highlighted that modifications to the methoxyethyl group significantly enhanced the compound's effectiveness against Gram-positive bacteria.

Mechanism of Action

The mechanism of action of 5-Amino-1-(2-methoxyethyl)-1H-imidazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate receptor functions by interacting with receptor binding sites, leading to altered cellular responses .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the 5-aminoimidazole-4-carbonitrile core but differ in substituents at the 1-position, leading to distinct properties:

5-Amino-1-(2-aminophenyl)-1H-imidazole-4-carbonitrile (Compound 4)

- Structure: 2-Aminophenyl substituent at the 1-position.

- Synthesis: Prepared via cyclization of N-(2-amino-1,2-dicyanovinyl)-N′-(2-aminophenyl)formimidine in aqueous KOH, yielding 89% as a yellowish solid .

- Physicochemical Properties :

- Biological Activity: Serves as a precursor for imidazo[1,2-a]quinoxalines, which exhibit anticancer activity by inhibiting tubulin polymerization and inducing apoptosis .

5-Amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile

- Structure : 4-Methoxyphenyl substituent at the 1-position.

- Physicochemical Properties :

- Synthesis : Derived from reactions involving 4-methoxy-aniline and formimidine derivatives .

Pyrrolo[1,2-c]imidazole Derivatives (e.g., 14d, 14f)

- Structure : Bromobenzylidene and aryl substituents fused to a pyrroloimidazole core.

- Physicochemical Properties :

- Melting Points: 259–260°C (14d), 279–280°C (14f).

- Stability: Higher melting points suggest enhanced crystallinity compared to methoxyethyl derivatives.

5-Amino-1-(2-ethoxyphenyl)-1H-imidazole-4-carbonitrile

- Structure : 2-Ethoxyphenyl substituent.

- Commercial Availability : Supplied by four vendors, indicating industrial relevance .

Physicochemical and Pharmacokinetic Differences

| Property | 5-Amino-1-(2-methoxyethyl)-1H-imidazole-4-carbonitrile | 5-Amino-1-(2-aminophenyl)-1H-imidazole-4-carbonitrile | 5-Amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile | Pyrroloimidazole 14f |

|---|---|---|---|---|

| Substituent | 2-Methoxyethyl | 2-Aminophenyl | 4-Methoxyphenyl | Bromobenzylidene/p-Tolyl |

| Molecular Weight (g/mol) | ~225 (estimated) | 199.20 | 214.22 | 573.28 |

| Melting Point | Not reported | 197–199°C | Not reported | 279–280°C |

| Lipophilicity (logP) | Likely higher due to methoxyethyl | Moderate (polar NH2 group) | Moderate (methoxy group) | High (bromine atoms) |

- Key Observations :

Anticancer Activity

- Tubulin Polymerization Inhibition: Compound 4-derived imidazo[1,2-a]quinoxalines disrupt microtubule assembly, leading to cell cycle arrest (G2/M phase) and apoptosis . Pyrroloimidazoles (e.g., 14f) show similar mechanisms but with enhanced potency due to bromine-induced electrophilicity .

Enzyme Inhibition

- Boronic acid derivatives with methoxyethyl groups (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl] boronic acid) inhibit fungal histone deacetylases (HDACs) at low micromolar concentrations .

Biological Activity

5-Amino-1-(2-methoxyethyl)-1H-imidazole-4-carbonitrile is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources of research.

Chemical Structure and Properties

The molecular formula for this compound is , featuring an imidazole ring that is crucial for its biological activity. The presence of both amino and nitrile functional groups contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting kinases and proteases involved in cellular signaling pathways. This inhibition can lead to altered cell proliferation and apoptosis, making it a candidate for cancer therapy .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi. Its effectiveness against pathogens like Pseudomonas aeruginosa has been noted, where it impacts virulence factors such as motility and toxin production .

Anticancer Properties

Recent research has highlighted the anticancer potential of this compound. In vitro studies demonstrated its capacity to reduce cell viability in various cancer cell lines, including renal cell carcinoma (RCC) models. The compound showed IC50 values comparable to established anticancer agents, indicating promising therapeutic efficacy .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A498 (RCC) | 12.81 | |

| Rapamycin | A498 (RCC) | 15.00 | |

| Sunitinib | A498 (RCC) | 10.00 |

Antimicrobial Activity

The compound's antimicrobial efficacy was evaluated against various bacterial strains, showing notable inhibition of growth at specific concentrations. The following table summarizes the findings:

| Pathogen | Concentration (µM) | Effectiveness (%) | Reference |

|---|---|---|---|

| Pseudomonas aeruginosa | 100 | 60 | |

| Staphylococcus aureus | 50 | 45 |

Case Studies

Case Study 1: Anticancer Activity in RCC

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of imidazole-based compounds, including this compound. These compounds were tested against renal cancer cell lines, demonstrating a significant reduction in cell viability at concentrations that were non-toxic to normal cells .

Case Study 2: Inhibition of Virulence Factors

Another investigation focused on the impact of this compound on Pseudomonas aeruginosa. The study revealed that treatment with the compound led to a marked decrease in swarming behavior and pyocyanin production, indicating its potential as an anti-virulence agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Amino-1-(2-methoxyethyl)-1H-imidazole-4-carbonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-step protocols, such as nucleophilic substitution or cyclization reactions. For example, similar imidazole derivatives are synthesized using a two-step sequence involving halogenated intermediates and subsequent nitrile formation . Optimization may involve solvent selection (e.g., polar aprotic solvents like DMF), temperature control (60–80°C), and catalysts (e.g., K₂CO₃ for deprotonation). Yield improvements require monitoring by TLC or HPLC to identify side products.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm the methoxyethyl group (δ ~3.3 ppm for OCH₂CH₂O) and nitrile functionality (no proton signal but inferred via IR).

- IR Spectroscopy : A sharp peak near 2200 cm⁻¹ confirms the nitrile group .

- Elemental Analysis : Validates stoichiometry (C, H, N percentages).

- Mass Spectrometry (HRMS) : For molecular ion verification.

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

- Methodological Answer : Single-crystal X-ray diffraction provides precise bond lengths, angles, and intermolecular interactions. For example, in related imidazole-carbonitrile structures, crystallography reveals planar imidazole rings and hydrogen-bonding networks involving the amino group . To apply this, grow high-quality crystals via slow evaporation in solvents like ethanol/water mixtures. Refinement software (e.g., SHELX) can model thermal parameters and validate stereochemistry.

Q. How should researchers address contradictions between spectroscopic data and computational modeling results?

- Methodological Answer : Discrepancies (e.g., NMR chemical shifts vs. DFT-predicted values) require cross-validation:

- Experimental Replication : Ensure purity via recrystallization or column chromatography.

- Solvent Effects : Simulate NMR shifts using implicit solvent models (e.g., PCM in Gaussian).

- Dynamic Effects : Consider conformational flexibility via molecular dynamics (MD) simulations .

- Collaborative Analysis : Compare with analogous structures (e.g., ’s ribityl-imidazole derivative).

Q. What factorial design approaches are suitable for optimizing reaction parameters in synthesis?

- Methodological Answer : Use a 2⁴ factorial design to test variables:

- Factors : Temperature, solvent polarity, catalyst loading, reaction time.

- Response Variables : Yield, purity, reaction rate.

- Analysis : ANOVA identifies significant factors. For instance, highlights how variable interactions (e.g., solvent-catalyst) impact outcomes. Post-optimization, validate robustness using central composite design (CCD).

Q. How can isotopic labeling or advanced NMR techniques elucidate reaction mechanisms involving this compound?

- Methodological Answer :

- Isotopic Labeling : Introduce ¹⁵N at the amino group to track participation in hydrogen bonding or tautomerization via 2D NMR (e.g., HSQC).

- In Situ Monitoring : Use ¹⁹F NMR if fluorine-containing analogs are synthesized (see for safety protocols).

- Computational Mechanistics : Pair experimental data with DFT calculations (e.g., transition state analysis in Gaussian) to propose intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.